molecular formula C18H25N3O4S B2987359 methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate CAS No. 952996-51-9

methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2987359
CAS No.: 952996-51-9
M. Wt: 379.48
InChI Key: GIVBWYKSCUHKDZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a fused thiazolo[3,2-a]pyrimidine core, a piperidine-4-carboxylate ester moiety, and an acetyl linker with an isopropyl substituent. The thiazolo[3,2-a]pyrimidine system is a privileged scaffold in drug discovery, often associated with kinase inhibition, anti-inflammatory, or antimicrobial activities . The methyl carboxylate group may enhance solubility, while the acetyl-piperidine linker could influence conformational flexibility and binding affinity. Structural characterization of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL .

Properties

IUPAC Name

methyl 1-[2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-11(2)14-9-16(23)21-13(10-26-18(21)19-14)8-15(22)20-6-4-12(5-7-20)17(24)25-3/h9,11-13H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVBWYKSCUHKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound is not fully understood. It is hypothesized that the compound may interact with its targets through a series of chemical reactions. For example, it may form oximes or hydrazones with aldehydes and ketones. The compound may also undergo electrophilic substitution due to excessive π-electrons delocalization.

Biological Activity

Methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate (CAS Number: 952996-51-9) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₈H₂₅N₃O₄S
Molecular Weight379.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The structure features a thiazolo[3,2-a]pyrimidin core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies revealed that related thiazolo-pyrimidine compounds exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer potential .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been noted to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis. The compounds displayed varying degrees of activity with some achieving better results than traditional antibiotics .
  • Anticancer Research : A recent investigation into thiazolo-pyrimidine derivatives showed that specific modifications led to enhanced cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than those of standard chemotherapeutics .
  • In Vivo Studies : Animal models have also been employed to assess the efficacy of these compounds in treating infections and tumors. Preliminary results indicated that certain derivatives significantly reduced tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Structural Analogues

The compound’s key structural motifs are compared below with related derivatives:

Compound Name/ID Core Structure Substituents/Functional Groups Hypothesized Applications
Target Compound Thiazolo[3,2-a]pyrimidine 7-isopropyl, acetyl-piperidine, methyl carboxylate Kinase inhibition, anti-cancer
1025747-01-6 () Thiazole 2,4-dimethyl, tributylstannyl Organometallic catalysis
907971-38-4 () [1,2,4]Triazolo[1,5-a]pyrimidine Ethyl ester, cyanomethylthio, 7-methyl Antiviral, antimicrobial

Key Observations :

  • The thiazolo[3,2-a]pyrimidine core in the target compound distinguishes it from simpler thiazole derivatives (e.g., 1025747-01-6), which lack fused aromatic systems. This fusion may enhance π-π stacking interactions in biological targets .
Bioactivity and Mechanism

While direct bioactivity data for the target compound is unavailable in the provided evidence, analogues with thiazolo-pyrimidine scaffolds are reported to induce ferroptosis (a form of regulated cell death) in cancer cells . For example, compounds with similar ester groups and hydrophobic substituents (e.g., isopropyl) may enhance membrane permeability, enabling selective cytotoxicity in oral squamous cell carcinoma (OSCC) models . In contrast, tributylstannyl-thiazole derivatives (e.g., 1025747-01-6) are more likely to serve as organometallic catalysts than therapeutic agents due to their metal-containing functional groups .

Physicochemical Properties

Hydrogen-bonding patterns, critical for crystallization and solubility, can be inferred from the compound’s functional groups. The acetyl-piperidine linker and carboxylate ester may participate in intermolecular hydrogen bonds, as observed in similar crystals analyzed via graph-set theory . Compared to triazolopyrimidines, the thiazolo-pyrimidine core’s sulfur atom could reduce solubility in aqueous media but improve lipid bilayer penetration .

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